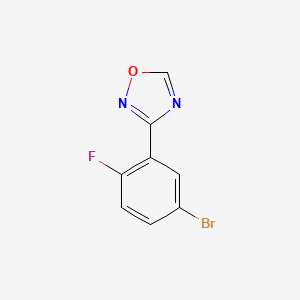

3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C8H4BrFN2O |

|---|---|

Molecular Weight |

243.03 g/mol |

IUPAC Name |

3-(5-bromo-2-fluorophenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C8H4BrFN2O/c9-5-1-2-7(10)6(3-5)8-11-4-13-12-8/h1-4H |

InChI Key |

FOBNANSGGJWUFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NOC=N2)F |

Origin of Product |

United States |

Preparation Methods

Formation of 5-Bromo-2-fluorobenzonitrile

The synthesis begins with 5-bromo-2-fluorobenzonitrile (1 ), a key intermediate. A patented method (CN103936622A) outlines its preparation from o-fluorobenzoyl chloride:

- Amidation : Reaction with aqueous ammonia yields o-fluorobenzamide (90% yield).

- Dehydration : Treatment with phosphorus oxychloride (POCl₃) or sulfur oxychloride (SOCl₂) in toluene converts the amide to o-fluorobenzonitrile (80–82% yield).

- Bromination : Dibromohydantoin (C₅H₆Br₂N₂O₂) in 75–90% sulfuric acid introduces the bromine substituent, yielding 1 (80–85% yield). The sulfuric acid solvent is recyclable for subsequent batches.

Amidoxime Formation

5-Bromo-2-fluorobenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the amidoxime intermediate (2 ). Typical conditions include:

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with a carboxylic acid derivative. Two approaches are documented:

- Chloroacetyl Chloride Method :

- Phosphorus Oxychloride Method :

One-Pot Synthesis from Nitriles and Carboxylic Acids

A streamlined method avoids isolating intermediates by combining nitrile activation and cyclization in one pot (ACS Comb. Sci. 2016):

- Activation : 5-Bromo-2-fluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol at 70°C for 16 hours to form the amidoxime in situ.

- Coupling : Addition of a carboxylic acid (e.g., chloroacetic acid) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxyazabenzotriazole (HOAt) in dimethylformamide (DMF).

- Cyclodehydration : Heating at 100°C with triethylamine for 3 hours completes the oxadiazole formation.

Alternative Routes Using Prefunctionalized Building Blocks

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling approach constructs the aryl-oxadiazole bond:

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization:

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Amidoxime Cyclization | Nitrile → Amidoxime → Cyclization | 60–85 | High purity; scalable | Multi-step; solvent waste |

| One-Pot Synthesis | In situ amidoxime formation | 66–87 | Reduced steps; time-efficient | Requires excess coupling agents |

| Suzuki Coupling | Cross-coupling | 50–65 | Modular aryl group introduction | Low yield; costly catalysts |

| Microwave-Assisted | Rapid cyclization | 70–75 | Fast reaction times | Specialized equipment needed |

Optimization and Scalability

- Solvent Recycling : The patent method (CN103936622A) reuses sulfuric acid from bromination, reducing waste.

- Catalyst Loading : Reducing Pd catalyst to 0.5 mol% in Suzuki coupling maintains efficacy while lowering costs.

- Green Chemistry : Ethanol/water mixtures in one-pot syntheses improve sustainability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) due to the electron-deficient environment created by the oxadiazole and fluorine substituents.

Key Findings :

-

The bromine atom can be replaced with amines, aryl groups, or alkoxy moieties under palladium or copper catalysis .

-

Fluorine at the 2-position remains inert under these conditions due to its strong C–F bond and ortho-directing effects.

Cycloaddition and Coupling Reactions

The oxadiazole ring participates in [3+2] cycloadditions, while the aryl group enables cross-coupling reactions.

Suzuki-Miyaura Coupling

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole | Pd(PPh₃)₄, K₂CO₃, DME | 3-(5-Biphenyl-2-fluorophenyl)-1,2,4-oxadiazole | 88% |

Mechanistic Insight :

-

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with a boronic acid and reductive elimination .

Huisgen Cycloaddition

| Reaction Partners | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄, sodium ascorbate | Triazole-linked oxadiazole derivative | 65% |

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes electrophilic and nucleophilic attacks at specific positions:

Electrophilic Substitution

| Reaction Type | Reagents | Position Modified | Outcome | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | C-5 of oxadiazole | 5-Nitro-1,2,4-oxadiazole derivative |

Ring-Opening Reactions

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NH₂OH·HCl | EtOH, reflux | Amidoxime intermediate | Precursor for heterocycles | |

| LiAlH₄ | THF, 0°C to rt | Reduced to 1,2,4-triazole derivative | Bioactive compound synthesis |

Oxidation and Reduction

The oxadiazole ring exhibits redox activity under controlled conditions:

| Process | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Carboxylic acid derivative | Degrades oxadiazole ring | |

| Reduction | H₂, Pd/C, EtOAc | Partial saturation of oxadiazole | Forms dihydrooxadiazole |

Biological Activity-Driven Modifications

The compound’s halogenated aromatic system enhances binding to biological targets, enabling pharmacologically relevant reactions:

| Target | Modification | Biological Effect | IC₅₀/EC₅₀ | Source |

|---|---|---|---|---|

| EGFR Kinase | Introduction of -SO₂NH₂ | Anticancer activity | 0.24 μM (EGFR inhibition) | |

| Trypanosoma cruzi | Addition of -NO₂ | Antiprotozoal activity | 5.5 μM |

Stability and Degradation

The compound’s stability under various conditions has been characterized:

| Condition | Observation | Half-Life | Degradation Pathway | Source |

|---|---|---|---|---|

| Aqueous pH 7.4, 37°C | Stable for >24 hrs | N/A | No significant hydrolysis | |

| UV light (254 nm) | Decomposes in 6 hrs | 2.3 hrs | Radical-mediated cleavage |

Scientific Research Applications

3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole and Analogs

Pharmacological Activities

- Antimicrobial Activity: 1,3,4-oxadiazole analogs bearing halogenated phenyl groups (e.g., 2-fluoro-4-methoxyphenyl) exhibit potent antimicrobial activity against Staphylococcus aureus and Escherichia coli .

- Anticancer Potential: Pyridyl-pyrazoline hybrids with 1,3-oxazole moieties show anticancer activity via kinase inhibition . The bromo-fluorophenyl group in the target compound may enhance DNA intercalation or target-specific binding.

- Energetic Materials : Certain 1,2,4-oxadiazoles (e.g., LLM-191) are used as high-energy explosives due to their thermal stability and detonation velocity . However, the bromo-fluorophenyl derivative’s pharmacological applications likely diverge due to its substituents.

Physicochemical Properties

- Thermal Stability: Halogenated 1,2,4-oxadiazoles generally exhibit higher melting points (>150°C) than non-halogenated variants, as seen in analogs like 5-(4-bromophenoxy)methyl derivatives .

- Synthetic Accessibility : The compound can be synthesized via cyclization of amidoximes with carboxylic acid derivatives, a method validated for related 1,2,4-oxadiazoles .

Biological Activity

The compound 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is part of a class of heterocyclic compounds known as oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with case studies and research findings.

This compound features a five-membered ring structure that includes nitrogen atoms, contributing to its bioactivity. The presence of halogen substituents (bromo and fluoro) is known to influence the compound's electronic properties and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives, including those containing the 3-(5-bromo-2-fluorophenyl) moiety. For instance:

- Cytotoxicity Studies : In vitro assays demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against a range of cancer cell lines. One study reported that a related compound showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including HeLa and Caco-2 cells . Further modifications led to derivatives with improved efficacy, achieving IC50 values as low as 0.003 µM in certain cases .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of key enzymes involved in tumor growth .

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds derived from this compound have been evaluated for their effectiveness against both bacterial and fungal strains:

- Antibacterial Studies : A study reported that synthesized oxadiazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds were tested for Minimum Inhibitory Concentration (MIC) values against strains like Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The antifungal potential was also assessed, with some derivatives showing promising results against pathogenic fungi. The presence of electron-withdrawing groups like bromine and fluorine was found to enhance antimicrobial efficacy .

Anti-inflammatory Activity

In addition to anticancer and antimicrobial effects, oxadiazole derivatives have shown potential in anti-inflammatory applications:

- In Vivo Studies : Research indicated that certain oxadiazole derivatives reduced inflammation in carrageenan-induced paw edema models. The compounds demonstrated significant edema inhibition compared to standard anti-inflammatory drugs like Indomethacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Key findings include:

- Electron-Withdrawing Groups : The introduction of halogen atoms at specific positions enhances the biological activity by increasing the lipophilicity and reactivity towards biological targets .

- Substitution Patterns : Variations in substitution patterns on the oxadiazole ring can lead to significant changes in potency. For instance, compounds with ortho-bromo groups exhibited superior anti-inflammatory effects compared to their non-halogenated counterparts .

Case Studies

Several studies have documented the synthesis and evaluation of biological activities for compounds related to this compound:

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 3-(5-Bromo-2-fluorophenyl)-1,2,4-oxadiazole?

Answer:

The compound is typically synthesized via cyclization reactions using precursors like substituted amidoximes or tetrazoles. For example, describes a general procedure (Procedure B) yielding 73% via column chromatography (PE/EA 4:1, v/v). Key factors include:

- Precursor selection : Use of halogenated phenyltetrazoles ensures regioselectivity.

- Reaction conditions : Microwave-assisted synthesis or reflux in DCM/DMF (9:1) improves efficiency.

- Purification : Gradient elution (e.g., 0–50% TBME/cyclohexane) removes byproducts .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural validation?

Answer:

- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ 463.1469; Found 463.1470) .

- NMR : Compare δ values for aromatic protons (e.g., 5-Bromo-2-fluorophenyl protons at δ 7.8–8.2 ppm) .

- X-ray crystallography : Resolve bond angles (e.g., mean C–C deviation: 0.005 Å) and confirm planarity of oxadiazole rings .

Advanced: How can computational models predict the compound’s reactivity or pharmacological interactions?

Answer:

- DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites. highlights bond dissociation energies for stability assessment.

- Molecular docking : Study interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .

- ADMET prediction : Software like SwissADME evaluates logP (~2.5) and bioavailability .

Advanced: How to address contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Discrepancies often arise from:

- Assay variability : Differences in bacterial strains (Gram+ vs. Gram−) or cell lines (e.g., HeLa vs. HEK293) .

- Substituent effects : Electron-withdrawing groups (e.g., Br, F) enhance antimicrobial activity but may increase cytotoxicity. Compare IC50 values across studies .

- Solubility : Use DMSO vs. aqueous buffers alters bioavailability .

Advanced: What strategies optimize pharmacokinetic properties for therapeutic applications?

Answer:

- Prodrug design : Introduce hydroxymethyl groups (e.g., ) to improve water solubility.

- Metabolic stability : Replace labile substituents (e.g., methoxy groups) with trifluoromethyl to resist CYP450 oxidation .

- In vitro assays : Measure plasma protein binding (e.g., >90% bound) and hepatic microsome stability .

Advanced: How does the compound’s electronic structure influence its material science applications?

Answer:

- Luminescent properties : Planar oxadiazole cores enhance π-conjugation, as shown in (fluorescence quantum yield ~0.45).

- Energetic materials : Nitro or amino substituents adjust detonation velocity (e.g., 7500 m/s) and thermal stability (Td > 200°C) .

- Crystal packing : Halogen bonds (C–Br···N) stabilize supramolecular architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.